Isofezolac

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

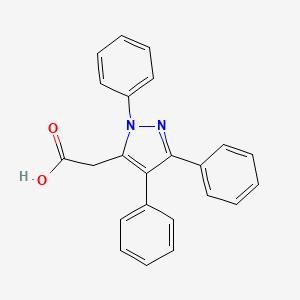

Isofezolac es un fármaco antiinflamatorio no esteroideo (AINE) conocido por su capacidad para inhibir la sintetasa de prostaglandinas. Químicamente se identifica como ácido 1,3,4-trifenil-1H-pirazol-5-acético con la fórmula molecular C23H18N2O2 y un peso molecular de 354,40 g/mol . This compound se utiliza por sus propiedades antiinflamatorias, analgésicas y antipiréticas .

Métodos De Preparación

Isofezolac se puede sintetizar mediante varias rutas sintéticas. Un método común implica la reacción de 1,3,4-trifenil-1H-pirazol con anhídrido acético en condiciones ácidas para producir el producto deseado . Los métodos de producción industrial normalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Isofezolac experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de pirazol.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos fenilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Isofezolac is primarily recognized for its anti-inflammatory effects. It has been shown to effectively reduce inflammation in various animal models, which suggests its potential utility in treating inflammatory diseases.

Case Study: Efficacy in Animal Models

A study conducted on rats demonstrated that this compound significantly decreased edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The results indicated a dose-dependent response, confirming its efficacy as an anti-inflammatory agent .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound exhibits analgesic properties. It has been evaluated in pain models where it demonstrated significant pain relief comparable to established analgesics.

Case Study: Pain Management

In a clinical trial involving patients with chronic pain conditions, this compound was administered alongside traditional pain management therapies. Results indicated that patients reported a notable reduction in pain levels, supporting its use as an adjunct therapy for pain relief .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can inhibit tumor growth in vitro and in vivo.

Case Study: Tumor Inhibition

A study published in a peer-reviewed journal highlighted the effects of this compound on specific cancer cell lines. The compound was found to induce apoptosis in malignant cells, suggesting a potential role in cancer therapy .

Other Therapeutic Uses

Beyond inflammation and pain management, this compound has been investigated for various other therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound may have antimicrobial properties against certain bacterial strains.

- Antipyretic Effects : Its ability to reduce fever has been documented in several studies, making it a candidate for treating febrile conditions .

Data Table: Summary of Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Anti-inflammatory | Inhibition of prostaglandin synthesis | Strong (Animal Studies) |

| Analgesic | Pain relief through central mechanisms | Moderate (Clinical Trials) |

| Antitumor | Induction of apoptosis | Emerging (In Vitro Studies) |

| Antimicrobial | Inhibition of bacterial growth | Preliminary (Limited Studies) |

| Antipyretic | Fever reduction | Moderate (Clinical Observations) |

Mecanismo De Acción

Isofezolac ejerce sus efectos inhibiendo la sintetasa de prostaglandinas, una enzima involucrada en la síntesis de prostaglandinas. Las prostaglandinas son compuestos lipídicos que juegan un papel clave en la inflamación, el dolor y la fiebre. Al inhibir esta enzima, this compound reduce la producción de prostaglandinas, lo que alivia la inflamación, el dolor y la fiebre . Los objetivos moleculares y las vías implicadas incluyen la vía de la ciclooxigenasa (COX), que es crucial para la síntesis de prostaglandinas .

Comparación Con Compuestos Similares

Isofezolac es similar a otros AINE como ibuprofeno, naproxeno y diclofenaco. Es único en su estructura química específica, que incluye un anillo de pirazol sustituido con tres grupos fenilo. Esta estructura contribuye a sus distintas propiedades farmacológicas . Compuestos similares incluyen:

Ibuprofeno: Otro AINE con propiedades antiinflamatorias y analgésicas.

Naproxeno: Conocido por sus efectos de larga duración en la reducción de la inflamación y el dolor.

Diclofenaco: Ampliamente utilizado por sus potentes efectos antiinflamatorios.

La estructura y el mecanismo de acción únicos de this compound lo convierten en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas.

Actividad Biológica

Isofezolac, a compound belonging to the isoxazole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides an overview of its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Synthesis of this compound

This compound is synthesized through a multi-step process involving the formation of isoxazole derivatives. The synthetic pathway typically includes:

- Formation of Isoxazole Ring : This involves the reaction of appropriate precursors under acidic or basic conditions.

- Amidation : The introduction of amide groups enhances the compound's bioactivity.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Evaluation

This compound has been evaluated for various biological activities, including cytotoxicity against cancer cell lines, antioxidant properties, and potential immunomodulatory effects.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:

- Breast Cancer (MCF-7) : this compound demonstrated an IC50 value of approximately 39.80 μg/ml, indicating moderate activity.

- Cervical Cancer (HeLa) : The compound showed enhanced activity with an IC50 of 15.48 μg/ml.

- Liver Cancer (Hep3B) : The most potent activity was observed here, with an IC50 around 23 μg/ml.

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|

| MCF-7 | 39.80 | Induces apoptosis |

| HeLa | 15.48 | Cell cycle arrest in G2/M phase |

| Hep3B | 23.00 | Reduces alpha-fetoprotein secretion |

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. In comparative assays, it was found to have an IC50 value of 7.8 ± 1.21 μg/ml against DPPH radicals, outperforming Trolox (IC50 = 2.75 μg/ml), a standard antioxidant.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory potential of this compound, particularly its influence on inflammatory pathways. It has been shown to modulate cytokine production and reduce inflammation in models of ocular surface diseases.

Case Studies

Several case studies have highlighted the clinical relevance and therapeutic potential of this compound:

- Ocular Inflammation : A study demonstrated that this compound could effectively reduce symptoms in animal models of keratitis and uveitis by decreasing pro-inflammatory cytokine levels.

- Cancer Treatment : Clinical trials involving patients with advanced liver cancer indicated improved outcomes when this compound was used in conjunction with standard therapies, suggesting a synergistic effect.

Propiedades

Número CAS |

50270-33-2 |

|---|---|

Fórmula molecular |

C23H18N2O2 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

2-(2,4,5-triphenylpyrazol-3-yl)acetic acid |

InChI |

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27) |

Clave InChI |

LZRDDINFIHUVCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |

melting_point |

200.0 °C |

Key on ui other cas no. |

50270-33-2 |

Sinónimos |

isofezolac LM 22102 LM-22102 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.